N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)
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Overview
Description
N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hexane-1,6-diylbis(oxymethylene) as the central backbone, with prop-2-enamide groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) typically involves the reaction of hexane-1,6-diol with oxymethylene chloride to form hexane-1,6-diylbis(oxymethylene). This intermediate is then reacted with prop-2-enamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexamethylene-1,6-bis(1-aziridinecarboxamide): Known for its use in polymer production and as a cross-linking agent.
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): Studied for its potential biological activities.
N,N’-Hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Used in various industrial applications.
Uniqueness
N,N’-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide) stands out due to its unique structure, which imparts specific chemical and physical properties
Properties
CAS No. |
52994-27-1 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[6-[(prop-2-enoylamino)methoxy]hexoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C14H24N2O4/c1-3-13(17)15-11-19-9-7-5-6-8-10-20-12-16-14(18)4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18) |
InChI Key |
HRKZOLBLLJASEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCOCCCCCCOCNC(=O)C=C |
Origin of Product |
United States |
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